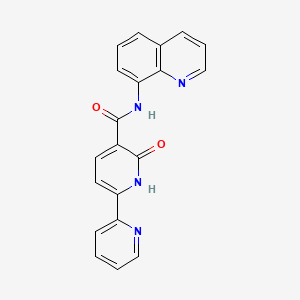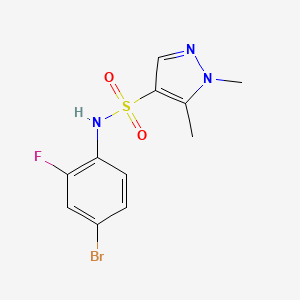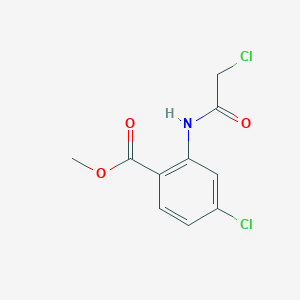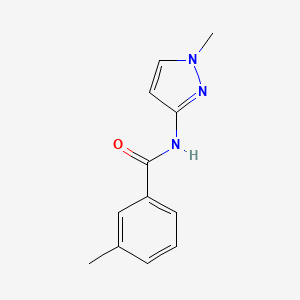![molecular formula C12H13FN4OS B7532413 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7532413.png)
2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is classified as a pyrimidine derivative and has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine is not fully understood. However, it is believed that the anti-cancer activity of this compound is mediated through the inhibition of various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has also been shown to possess anti-inflammatory and anti-viral properties. These effects are believed to be mediated through the inhibition of various enzymes and signaling pathways involved in the inflammatory and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a versatile tool for investigating various biological processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high concentrations of this compound can cause cytotoxicity in normal cells, highlighting the need for careful dosing and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine. One promising area of research is the development of novel analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion
In conclusion, this compound is a promising compound with a wide range of biological activities. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a versatile tool for investigating various biological processes. However, careful dosing and monitoring are necessary due to its potential toxicity. Future research on this compound is needed to further explore its therapeutic potential and develop novel analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine involves the reaction of 3-fluoro-4-methoxybenzyl chloride with thiourea, followed by the addition of 2-amino-4,6-dimethylpyrimidine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions.
Applications De Recherche Scientifique
The potential therapeutic applications of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine have been investigated in numerous scientific studies. One of the most promising applications of this compound is its anti-cancer activity. Studies have shown that this compound is able to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4OS/c1-18-9-3-2-7(4-8(9)13)6-19-12-16-10(14)5-11(15)17-12/h2-5H,6H2,1H3,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXOFOFMGRNTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC(=CC(=N2)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3-[(1-propylpyrrolidin-3-yl)methyl]urea](/img/structure/B7532340.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)

![1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532373.png)
![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)

![5-Oxo-1-[4-[(6-oxo-1-propylpyridin-3-yl)sulfamoyl]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7532395.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532403.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea](/img/structure/B7532426.png)
![3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide](/img/structure/B7532434.png)

